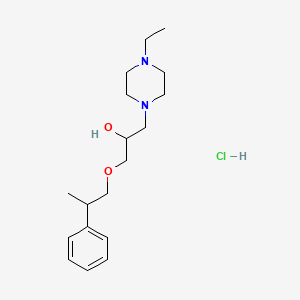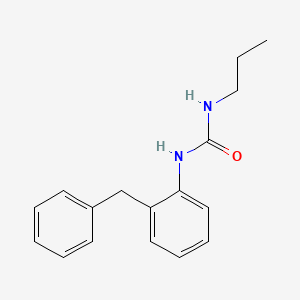
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and oxazolyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 2,3-dichloroaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(2,3-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the presence of both dichlorophenyl and oxazolyl groups, which confer specific chemical reactivity and biological activity. Its urea moiety also contributes to its stability and potential interactions with biological targets.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-5-9(16-18-6)15-11(17)14-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVSIHNJYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5468026.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5468056.png)
![6-[(4-METHYL-6-PHENOXYPYRIMIDIN-2-YL)OXY]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5468084.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)

![(2E)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B5468106.png)
![Ethyl 5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B5468113.png)
![ethyl 4-[4-(ethylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B5468119.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5468125.png)
